

Parecoxib-D3 supplier and certificate of analysis

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Compound of Interest

Compound Name: Parecoxib-D3

Cat. No.: B12413998

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Parecoxib-D3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **Parecoxib-D3**, a deuterated analog of the selective COX-2 inhibitor, Parecoxib. This document outlines potential suppliers, provides a representative Certificate of Analysis, details analytical methodologies, and illustrates the relevant signaling pathway.

Parecoxib-D3 Suppliers and Certificate of Analysis

Parecoxib-D3 is available from several specialized chemical suppliers that provide reference standards for research and development purposes. When procuring **Parecoxib-D3**, it is crucial to obtain a comprehensive Certificate of Analysis (CoA) to ensure the quality and identity of the material. A typical CoA for **Parecoxib-D3** will include the information outlined in the table below. While publicly available CoAs are not always provided, suppliers will furnish them upon request.

Potential Suppliers:

- Chromato Scientific: Offers **Parecoxib-D3** as a custom synthesis product.
- HUBERLAB: Lists **Parecoxib-D3** as an analytical standard and provides CoAs upon email request.[\[1\]](#)

- MedChemExpress: Supplies **Parecoxib-D3** and provides product data sheets and handling instructions.[\[2\]](#)
- Clearsynth: Offers **Parecoxib-D3** and accompanies the product with a Certificate of Analysis.[\[3\]](#)
- Cato Research Chemicals: Provides related Parecoxib impurities and standards.[\[4\]](#)

Table 1: Representative Certificate of Analysis for **Parecoxib-D3**

Parameter	Specification	Result	Method
Identity			
Appearance	White to off-white solid	Conforms	Visual
¹ H-NMR	Conforms to structure	Conforms	NMR Spectroscopy
Mass Spectrum	Conforms to structure	Conforms	Mass Spectrometry
Purity			
Purity by HPLC	≥98.0%	99.5%	HPLC-UV
Deuterated Incorporation	≥99% atom % D	99.7%	Mass Spectrometry
Residual Solvents	≤0.5%	0.1%	GC-HS
Water Content	≤1.0%	0.2%	Karl Fischer
Physical Properties			
Melting Point	Report	168-172 °C	USP <741>
Solubility	Soluble in DMSO	Conforms	Visual

Experimental Protocols

Accurate and precise analytical methods are essential for the quantification and characterization of **Parecoxib-D3** and its active metabolite, Valdecoxib-D3. Below are detailed

methodologies for common analytical techniques.

UPLC-MS/MS Method for the Determination of Parecoxib and Valdecoxib in Rat Plasma

This method is adapted from a validated UPLC-MS/MS protocol for the simultaneous determination of Parecoxib and its active metabolite Valdecoxib in plasma.[\[5\]](#)[\[6\]](#)

Instrumentation:

- Ultra-Performance Liquid Chromatography (UPLC) system
- Tandem Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
- ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm)

Reagents:

- Acetonitrile (HPLC grade)
- Formic acid (0.1% in water, v/v)
- Water (ultrapure)
- Parecoxib and Valdecoxib reference standards
- Celecoxib (Internal Standard - IS)
- Rat plasma

Sample Preparation:

- Thaw frozen plasma samples to room temperature.
- To 100 μL of plasma, add 20 μL of the internal standard solution (Celecoxib, 1 μg/mL).
- Add 200 μL of acetonitrile to precipitate proteins.

- Vortex the mixture for 2 minutes.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Collect 100 µL of the supernatant and dilute with 100 µL of ultrapure water.
- Inject the final solution into the UPLC-MS/MS system.

Chromatographic Conditions:

- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: Acetonitrile
- Flow Rate: 0.4 mL/min
- Gradient:
 - 0-0.5 min: 95% A, 5% B
 - 0.5-2.0 min: Linear gradient to 5% A, 95% B
 - 2.0-2.5 min: 5% A, 95% B
 - 2.5-3.0 min: Re-equilibrate to 95% A, 5% B
- Injection Volume: 5 µL
- Column Temperature: 40°C

Mass Spectrometry Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Multiple Reaction Monitoring (MRM) Transitions:
 - Parecoxib: m/z 371 → 234
 - Valdecoxib: m/z 315 → 132

- Celecoxib (IS): m/z 382 → 362

RP-HPLC Method for the Analysis of Parecoxib Sodium Drug Substance

This method is based on a stability-indicating RP-HPLC method for the determination of Parecoxib sodium and its impurities.^{[1][7]}

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector
- C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μ m)

Reagents:

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium dihydrogen orthophosphate
- Orthophosphoric acid
- Water (HPLC grade)
- Parecoxib sodium reference standard

Chromatographic Conditions:

- Mobile Phase: A mixture of 0.02 M potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with orthophosphoric acid), methanol, and acetonitrile (60:20:20, v/v/v).
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 245 nm^[1]

- Injection Volume: 20 μ L
- Column Temperature: 25°C

Sample Preparation:

- Accurately weigh and dissolve the Parecoxib sodium sample in the mobile phase to a final concentration of approximately 1 mg/mL.
- Filter the solution through a 0.45 μ m syringe filter before injection.

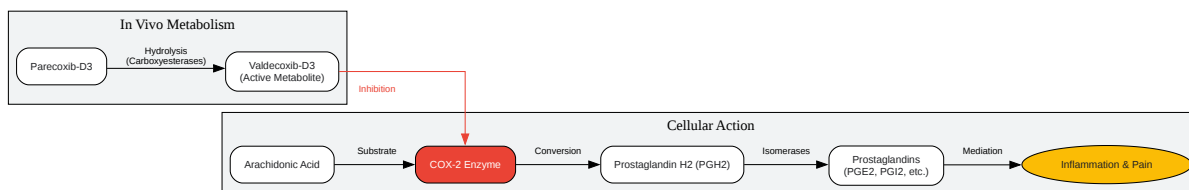
Signaling Pathway and Experimental Workflows

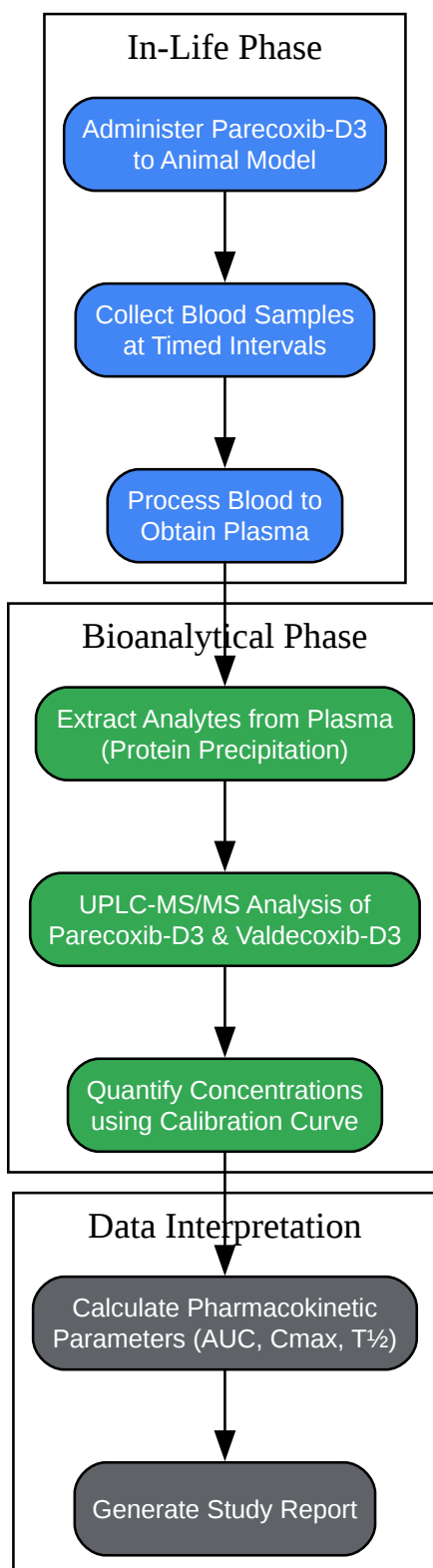
Parecoxib is a prodrug that is rapidly hydrolyzed in vivo to its active form, Valdecoxib.

Valdecoxib is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.

Parecoxib Metabolism and COX-2 Inhibition Pathway

The following diagram illustrates the conversion of Parecoxib to Valdecoxib and the subsequent inhibition of the COX-2 pathway, which ultimately leads to a reduction in prostaglandin synthesis. Prostaglandins are key mediators of inflammation and pain.





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